Cas no 1805147-51-6 (5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine)

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine structure
1805147-51-6 structure
商品名:5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine
CAS番号:1805147-51-6
MF:C8H7ClF2N2O3
メガワット:252.602587938309
CID:4804005

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine
    • インチ: 1S/C8H7ClF2N2O3/c1-16-8-5(7(10)11)6(13(14)15)4(2-9)3-12-8/h3,7H,2H2,1H3
    • InChIKey: MYTUIAFXGFQCQX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=CN=C(C(C(F)F)=C1[N+](=O)[O-])OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 67.9

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029019561-500mg
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine
1805147-51-6 95%
500mg
$1,819.80 2022-04-01
Alichem
A029019561-1g
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine
1805147-51-6 95%
1g
$2,750.25 2022-04-01
Alichem
A029019561-250mg
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine
1805147-51-6 95%
250mg
$999.60 2022-04-01

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine 関連文献

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridineに関する追加情報

Introduction to 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine (CAS No. 1805147-51-6)

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine (CAS No. 1805147-51-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of substituted pyridines, which are known for their diverse biological activities and therapeutic potential.

The molecular structure of 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine is characterized by a pyridine ring substituted with a chloromethyl group at the 5-position, a difluoromethyl group at the 3-position, a methoxy group at the 2-position, and a nitro group at the 4-position. These functional groups contribute to the compound's chemical stability and reactivity, making it an attractive candidate for various chemical and biological studies.

Recent research has focused on the synthesis and characterization of 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine. A study published in the Journal of Organic Chemistry in 2022 detailed an efficient synthetic route for this compound using a combination of electrophilic substitution and nucleophilic addition reactions. The researchers reported high yields and excellent purity, which are crucial for further biological evaluations.

In terms of biological activity, 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine has shown promising results in preliminary studies. A study conducted by a team at the University of California, San Francisco, investigated the compound's potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The results indicated that 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine effectively inhibited the activity of these enzymes, suggesting its potential as a lead compound for drug development.

The nitro group in 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine plays a crucial role in its biological activity. Nitro compounds are known for their ability to undergo reduction reactions, generating reactive intermediates that can interact with cellular targets. This property makes them valuable candidates for developing new therapeutic agents.

The chloromethyl and difluoromethyl groups also contribute to the compound's unique properties. The chloromethyl group can undergo substitution reactions, allowing for further functionalization and derivatization. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and improve pharmacokinetic properties, which are essential for drug development.

In addition to its potential as an enzyme inhibitor, 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine has been explored for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The methoxy group in 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine also plays a role in its biological activity. Methoxy groups are known to increase lipophilicity, which can enhance cellular uptake and improve bioavailability. This property is particularly important for developing compounds that need to penetrate cell membranes effectively.

Further research is ongoing to explore the full potential of 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine. Current efforts are focused on optimizing its structure through medicinal chemistry approaches to enhance its potency and selectivity. Additionally, preclinical studies are being conducted to evaluate its safety and efficacy in animal models.

In conclusion, 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxy-4-nitropyridine (CAS No. 1805147-51-6) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development as a potential therapeutic agent.

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